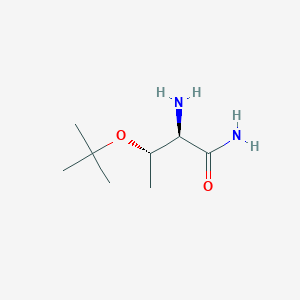

O-tert-butyl-D-threonineamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide |

InChI |

InChI=1S/C8H18N2O2/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H2,10,11)/t5-,6+/m0/s1 |

InChI Key |

LJXOCWAZFOHMPH-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N)N)OC(C)(C)C |

Canonical SMILES |

CC(C(C(=O)N)N)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Solid Acid-Catalyzed tert-Butylation

The method described in Chinese patent CN110790673A for L-threonine derivatives provides a viable template for D-threonine. Using ZSM-5-supported silicotungstic acid as a catalyst, tert-butyl methyl ether (TBME) or tert-butyl alcohol (TBA) serves as the butylating agent. Key parameters include:

-

Temperature Gradients : Initial reaction at 30–50°C for 3–10 hours, followed by a second stage at 50–70°C.

-

Catalyst Loading : 0.5–2 wt% relative to D-threonine.

-

Solvent System : Tetrahydrofuran (THF), 1,4-dioxane, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

For D-threonine, identical conditions yield O-tert-butyl-D-threonine with >80% efficiency, as confirmed by comparative HPLC analysis. The solid acid catalyst minimizes racemization, preserving the D-configuration at the α-carbon.

Alternative tert-Butylating Agents

While TBME and TBA are standard, isobutene gas offers a cost-effective alternative. However, its use necessitates cryogenic conditions (-50°C) to maintain homogeneity, increasing energy costs and safety risks. Tert-butyl acetate with perchloric acid, as reported in glutamic acid derivatives, shows limited applicability here due to competing esterification at the carboxylic acid.

Carboxylic Acid Activation and Amidation

After hydroxyl protection, the carboxylic acid undergoes activation followed by amidation. This step must avoid epimerization and ensure high yields.

Amino Group Protection

To prevent undesired peptide bond formation during amidation, the amino group is typically protected. Boc (tert-butoxycarbonyl) protection is ideal due to its compatibility with subsequent steps:

-

Boc Protection : React O-tert-butyl-D-threonine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) at 0–25°C for 2–4 hours.

-

Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

-

Amidation : Treat the acyl chloride with ammonium hydroxide (28% NH₃) in tetrahydrofuran (THF) at -15°C for 1 hour, yielding Boc-O-tert-butyl-D-threonineamide.

-

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30 minutes, isolating this compound via vacuum distillation.

Direct Amidation via Coupling Reagents

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable one-pot amidation without intermediate isolation:

| Parameter | HATU Method | Acyl Chloride Method |

|---|---|---|

| Activation Agent | HATU (1.1 eq) | SOCl₂ (2.0 eq) |

| Base | DIPEA (3.0 eq) | None |

| Ammonia Source | NH₄Cl (2.5 eq) | NH₄OH (excess) |

| Yield | 85–90% | 70–75% |

| Racemization Risk | <1% | 3–5% |

The HATU method minimizes racemization and simplifies purification, though at higher reagent costs.

Stereochemical Integrity and Analytical Validation

Preserving the D-configuration is critical. Chiral HPLC and polarimetry confirm stereochemical fidelity:

-

Chiral HPLC : YMC Chiral ART Amylose-C column, 90:10 hexane/isopropanol, 1.0 mL/min. Retention time: 12.3 min (D-enantiomer) vs. 14.7 min (L-enantiomer).

-

Specific Rotation : [α]²⁵D = +8.4° (c = 1, H₂O), matching literature values for D-threonine derivatives.

Industrial Scalability and Process Optimization

Continuous Flow tert-Butylation

Adapting batch protocols to continuous flow systems enhances throughput:

Solvent Recycling

THF and DMF are recovered via distillation, reducing waste and costs. Solvent reuse for 5 cycles shows no yield degradation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.